
Acetazolamide(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetazolamide(1-) is an organic anion. It is a conjugate base of an acetazolamide.
Applications De Recherche Scientifique
Muscle Disorders and Hypokalemic Periodic Paralysis
Acetazolamide has shown potential in treating skeletal muscle disorders related to altered potassium (K+) homeostasis, such as hypokalemic periodic paralysis. Studies suggest that acetazolamide may exert its therapeutic effects by opening the muscular calcium-activated potassium (KCa2+) channel, thereby preventing paralysis and depolarization of fibers induced by insulin in K-deficient diet rats. This activation of the KCa2+ channel can mediate the therapeutic effects of acetazolamide, potentially explaining its use in human hypokalemic periodic paralysis patients (Tricarico, Barbieri, & Conte Camerino, 2000).
Sleep Apnea and Heart Failure
Acetazolamide has been studied for its effects on central sleep apnea associated with heart failure. It is known to reduce the hourly number of episodes of central apnea and the percentage of total sleep time spent below a certain arterial oxyhemoglobin saturation. Patients taking acetazolamide reported improved subjective perception of overall sleep quality, feeling rested on awakening, daytime fatigue, and reduced unintentional daytime sleepiness (Javaheri, 2006).
Acute Mountain Sickness (AMS)
Acetazolamide is the most commonly used agent for the amelioration of acute mountain sickness (AMS), although the mechanisms of its efficacy are not fully understood. It is traditionally believed that its efficacy is due to inhibition of carbonic anhydrase in the kidneys, resulting in metabolic acidosis. However, the drug’s efficacy in AMS is likely due to multiple effects, including improvements in ventilation from tissue respiratory acidosis, improvements in sleep quality from carotid body carbonic anhydrase inhibition, and diuretic effects (Leaf & Goldfarb, 2007).
Neuromuscular Diseases
Acetazolamide has been used empirically in neuromuscular diseases, such as episodic ataxia, weakness, and myotonia. Its therapeutic effects are not entirely understood but are believed to involve direct action on the human skeletal muscle voltage-gated chloride channel (ClC-1), which is associated with myotonia. Acetazolamide influences the voltage-dependent opening gate of ClC-1, potentially activating it through a mechanism related to intracellular acidification by inhibiting carbonic anhydrase. This suggests that the therapeutic effects of acetazolamide in neuromuscular diseases may be mediated by activation of ClC-1 (Eguchi et al., 2006).
Propriétés
Nom du produit |
Acetazolamide(1-) |
|---|---|
Formule moléculaire |
C4H5N4O3S2- |
Poids moléculaire |
221.2 g/mol |
Nom IUPAC |
(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H3,5,6,7,9,10,11)/p-1 |
Clé InChI |
PPCFSEIOYQJRDN-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



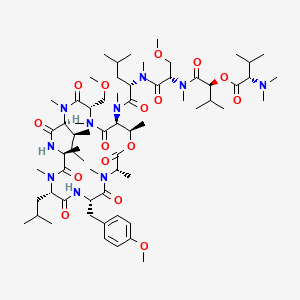
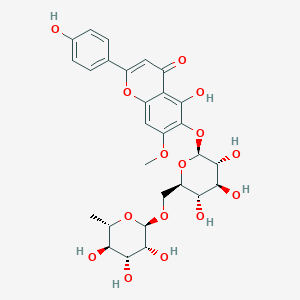
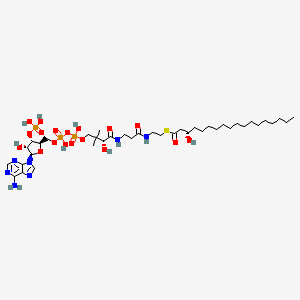
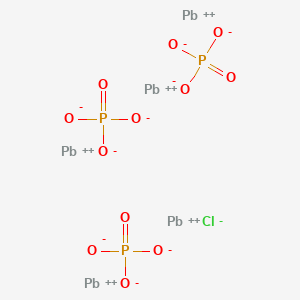
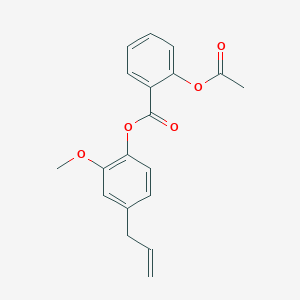
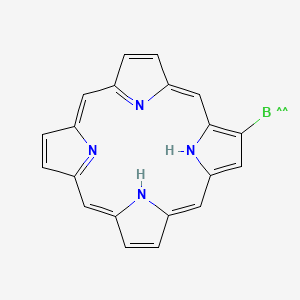
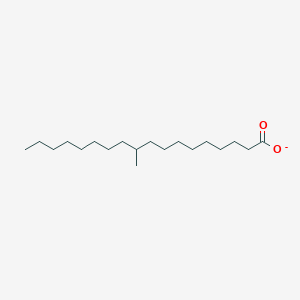
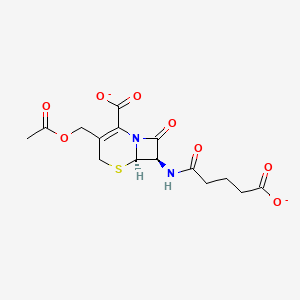
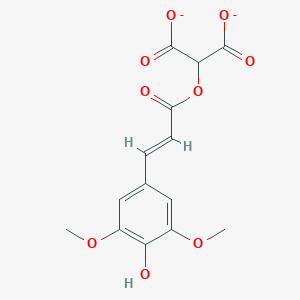
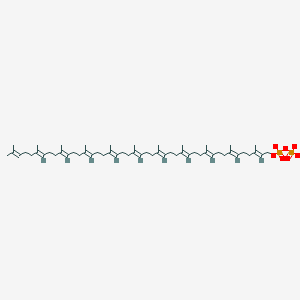
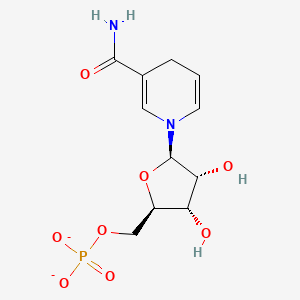
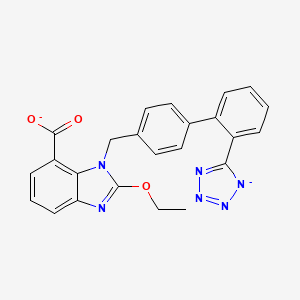
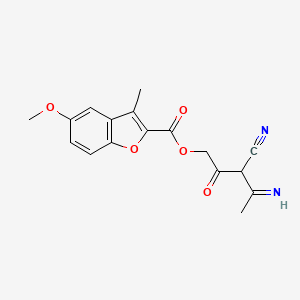
![methyl (1R,9R,10S,11R,12S,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1263742.png)